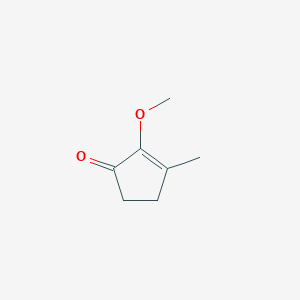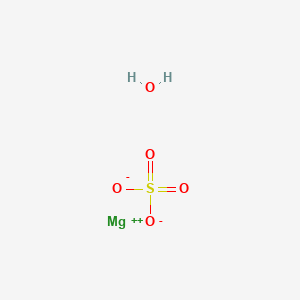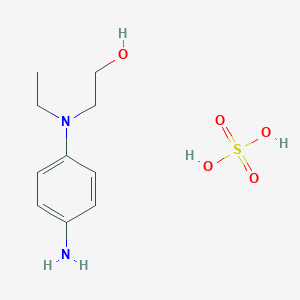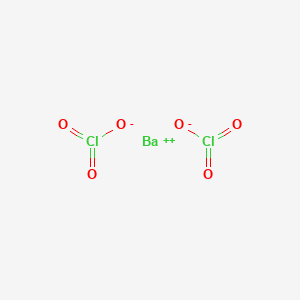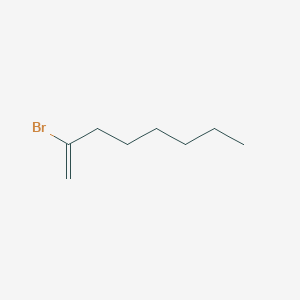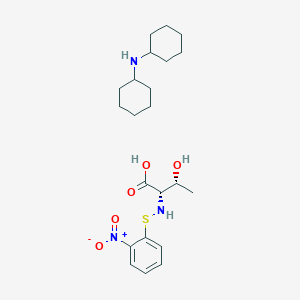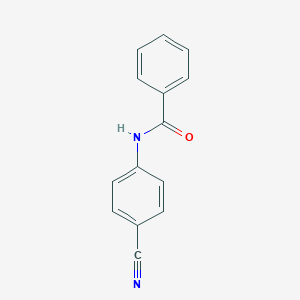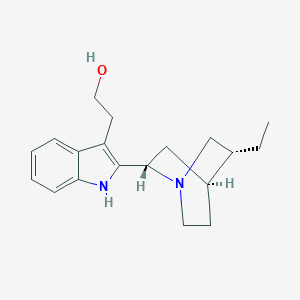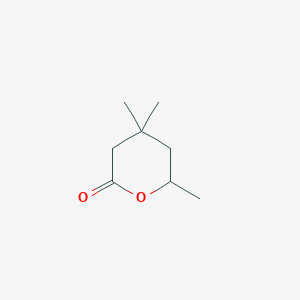
4,4,6-Trimethyloxan-2-one
Descripción general
Descripción
4,4,6-Trimethyloxan-2-one is a cyclic carbonate that has been used in various scientific research applications. It is a colorless liquid with a mild odor and is soluble in water and organic solvents. This compound is known for its unique chemical properties and has been used in a variety of studies due to its ability to undergo ring-opening polymerization.
Mecanismo De Acción
The mechanism of action of 4,4,6-Trimethyloxan-2-one involves ring-opening polymerization. This process involves the opening of the cyclic carbonate ring, which results in the formation of linear polymers. The polymerization reaction is typically initiated by the use of a catalyst, which can be either an acid or a base.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 4,4,6-Trimethyloxan-2-one. However, studies have shown that this compound is relatively non-toxic and does not have any significant adverse effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,4,6-Trimethyloxan-2-one in lab experiments is its ability to undergo ring-opening polymerization. This property makes it an ideal candidate for the synthesis of biodegradable polymers, which have a wide range of applications. However, one of the limitations of using this compound is its relatively low reactivity, which can make it difficult to achieve high molecular weight polymers.
Direcciones Futuras
There are several future directions for the use of 4,4,6-Trimethyloxan-2-one in scientific research. One potential area of research is the development of new catalysts for ring-opening polymerization, which could lead to the synthesis of higher molecular weight polymers. Another area of research is the use of this compound in the development of new drug delivery systems, which could have significant implications for the treatment of various diseases. Additionally, there is potential for the use of 4,4,6-Trimethyloxan-2-one in the development of new packaging materials that are biodegradable and environmentally friendly.
Conclusion:
In conclusion, 4,4,6-Trimethyloxan-2-one is a cyclic carbonate that has been used in various scientific research applications. This compound is known for its unique chemical properties and has been used in the synthesis of biodegradable polymers. While there is limited information available on the biochemical and physiological effects of this compound, it is relatively non-toxic and does not have any significant adverse effects on living organisms. There are several future directions for the use of 4,4,6-Trimethyloxan-2-one in scientific research, including the development of new catalysts for ring-opening polymerization and the use of this compound in the development of new drug delivery systems and packaging materials.
Aplicaciones Científicas De Investigación
4,4,6-Trimethyloxan-2-one has been used in various scientific research applications, including the development of biodegradable polymers. This compound is known for its ability to undergo ring-opening polymerization, which makes it an ideal candidate for the synthesis of biodegradable polymers. These polymers have a wide range of applications, including drug delivery systems, tissue engineering, and packaging materials.
Propiedades
Número CAS |
10603-06-2 |
|---|---|
Nombre del producto |
4,4,6-Trimethyloxan-2-one |
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.2 g/mol |
Nombre IUPAC |
4,4,6-trimethyloxan-2-one |
InChI |
InChI=1S/C8H14O2/c1-6-4-8(2,3)5-7(9)10-6/h6H,4-5H2,1-3H3 |
Clave InChI |
ANAWSOIMWQHBPG-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(=O)O1)(C)C |
SMILES canónico |
CC1CC(CC(=O)O1)(C)C |
Otros números CAS |
10603-06-2 71566-51-3 |
Sinónimos |
Tetrahydro-4,4,6-trimethyl-2H-pyran-2-one |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)
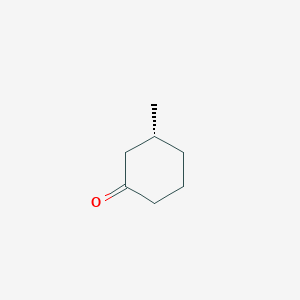
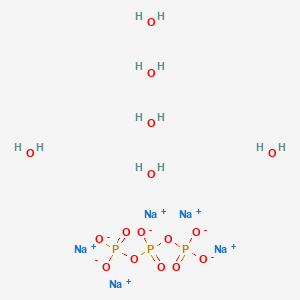
![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)
![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)
